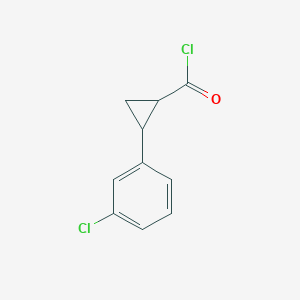

2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride

Descripción

2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a cyclopropane derivative featuring a carbonyl chloride group and a 3-chlorophenyl substituent. The strained cyclopropane ring and electron-withdrawing 3-chlorophenyl group impart unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCRDRHRPITRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80664462 | |

| Record name | 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91329-56-5 | |

| Record name | 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80664462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Key Observations :

- Cyclopropane vs. Linear Chains : The cyclopropane ring introduces steric strain, increasing reactivity compared to linear analogs like 3-chloro-1-propene .

- Substituent Effects : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity of the carbonyl chloride, favoring nucleophilic acyl substitution. In contrast, the 3-methoxyphenyl group (electron-donating) reduces reactivity .

- Functional Group Diversity : Acetyl chloride derivatives (e.g., from ) lack the cyclopropane ring but share the 3-chlorophenyl motif, enabling comparisons of ring strain effects on reaction pathways .

Yield Comparison :

Reactivity Profiles:

- 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride : Reactive toward amines and alcohols, forming amides or esters. The cyclopropane ring may undergo ring-opening reactions under acidic or basic conditions.

- Acetyl Chloride Analogs : Used in amide coupling (e.g., with benzothiazole amines in ) for bioactive molecule synthesis .

- 3-Chloro-1-propene : Primarily a alkylating agent in polymer and pesticide production, with higher volatility and toxicity (LC₅₀ = 11,300 mg/m³ in rats) compared to aromatic analogs .

Toxicity and Environmental Impact

Notes:

- Chlorinated cyclopropanes may exhibit higher persistence than linear analogs due to reduced microbial degradation.

- Acyl chlorides are moisture-sensitive, hydrolyzing to carboxylic acids, which reduces environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.